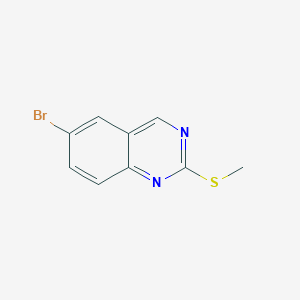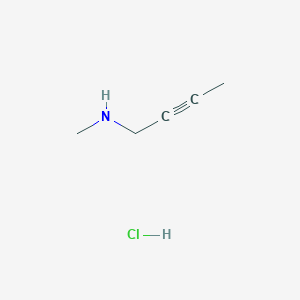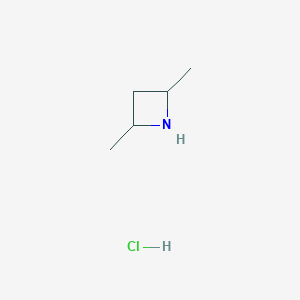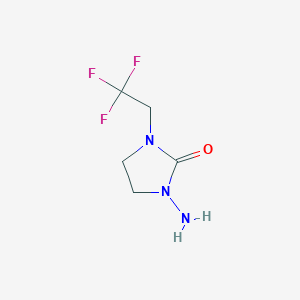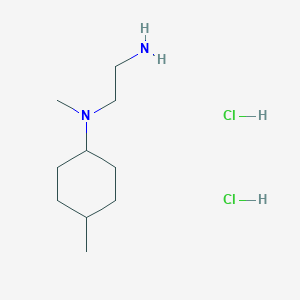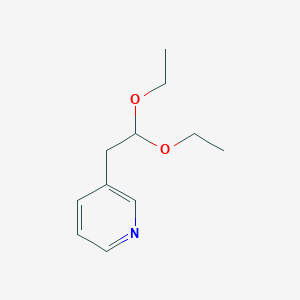![molecular formula C9H20Cl2N2O B1383388 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 1803592-58-6](/img/structure/B1383388.png)
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Vue d'ensemble
Description
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a complex organic compound. It contains a total of 32 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes, which are related to the compound , has been achieved via a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This process allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis
The molecular structure of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride includes a five-membered ring, a six-membered ring, and a seven-membered ring . It also contains a primary aliphatic amine and a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This process is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Applications De Recherche Scientifique
-
Synthesis of Bicyclo[3.2.1]octanes
- Field : Organic Chemistry
- Application : The synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones .
- Method : This is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
- Results : The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .
-
Synthesis of Enantiopure Bicyclo[3.2.1]octane Systems from Carvone
- Field : Organic Chemistry
- Application : The transformation of the commercially available monoterpene carvone into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems .
- Method : The sequence used for this transformation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : Several enantiopure bicyclo[3.2.1]octane systems were prepared using this approach .
-
Divergent [5+2] Cascade Approach to Bicyclo[3.2.1]octanes
- Field : Organic Chemistry
- Application : A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo[3.2.1]octanes .
- Method : This novel protocol enables a facile synthesis of a series of diversely functionalized ent-kaurene and cedrene-type skeletons .
- Results : The method provides good yields and excellent diastereoselectivities .
-
Expedient Synthesis of Bicyclo [3.2.1]octanes
- Field : Organic Chemistry
- Application : The expedient synthesis of 8-disubstituted bicyclo [3.2.1]octane-3-ones .
- Method : The synthesis is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
- Results : The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .
-
Improved Synthesis of 8-oxabicyclo[3.2.1]octanes
- Field : Organic Chemistry
- Application : A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers .
- Method : This method is promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
- Results : This method allows the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .
-
Synthesis of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl
-
Expedient Synthesis of Bicyclo [3.2.1]octanes
- Field : Organic Chemistry
- Application : The expedient synthesis of 8-disubstituted bicyclo [3.2.1]octane-3-ones .
- Method : The synthesis is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
- Results : The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .
-
Improved Synthesis of 8-oxabicyclo[3.2.1]octanes
- Field : Organic Chemistry
- Application : A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers .
- Method : This method is promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
- Results : This method allows the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .
-
Synthesis of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl
Propriétés
IUPAC Name |
8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-3-4-11-7-1-2-8(11)6-9(12)5-7;;/h7-9,12H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQDHBGDOSJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



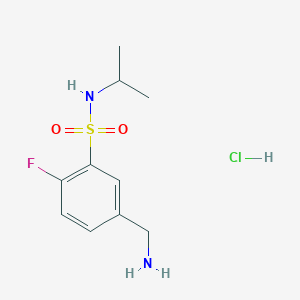
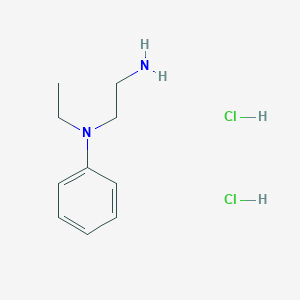
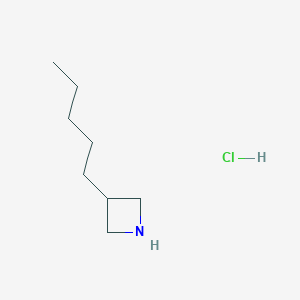
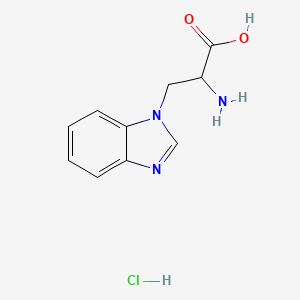
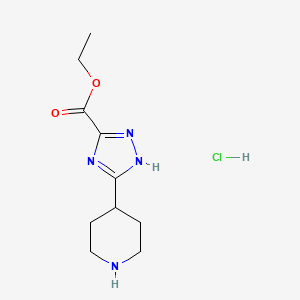
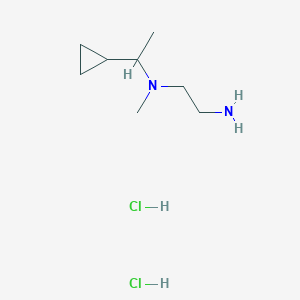
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
